molecular formula C22H26N2O3 B2776036 methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate CAS No. 1206996-43-1

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate

Cat. No.: B2776036
CAS No.: 1206996-43-1
M. Wt: 366.461
InChI Key: XNYXHDLUDAKUIS-UHFFFAOYSA-N
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Description

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate is a complex organic compound that features an adamantane core, which is a highly stable, diamondoid structure The compound also contains an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core can be synthesized through a series of cyclization reactions. The indole moiety is then introduced through a nucleophilic substitution reaction, where an indole derivative reacts with an adamantane derivative under basic conditions. The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions to form various N-substituted indole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Indole derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter activities, respectively.

Uniqueness

What sets methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate apart is the combination of the adamantane core and the indole moiety. This unique structure provides both stability and biological activity, making it a versatile compound for various scientific and industrial applications.

Biological Activity

Methyl 3-[2-(1H-indol-1-yl)acetamido]adamantane-1-carboxylate, with the CAS number 1206996-43-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3} with a molecular weight of 366.5 g/mol. The structural formula highlights the presence of an adamantane core fused with an indole moiety, which is pivotal for its biological activity.

PropertyValue
CAS Number1206996-43-1
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance, a related compound showed potent anti-proliferative activity against various human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most notable finding was an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxic effects .

The mechanism by which these compounds induce apoptosis in cancer cells involves the activation of caspases, particularly caspase-3 and caspase-8, while having minimal effects on caspase-9. This suggests a pathway that is mediated through extrinsic apoptotic signals rather than intrinsic pathways .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for their antimicrobial properties. One study reported a low minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting the potential use of these compounds in treating resistant bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole and adamantane components significantly influence biological activity. For example, variations in substituents on the indole ring can enhance or diminish anticancer efficacy, suggesting that further optimization could yield more potent derivatives .

Study 1: Indole Derivatives Against Cancer Cells

In a comparative study involving several indole derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that specific structural features correlated with enhanced cytotoxicity against HepG2 cells, affirming the importance of the indole moiety in mediating these effects .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of related compounds demonstrated significant inhibition against MRSA strains with MIC values ranging from 0.98 μg/mL to higher concentrations depending on structural variations. These findings suggest that this class of compounds could serve as promising candidates for developing new antimicrobial therapies .

Properties

IUPAC Name

methyl 3-[(2-indol-1-ylacetyl)amino]adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-27-20(26)21-9-15-8-16(10-21)12-22(11-15,14-21)23-19(25)13-24-7-6-17-4-2-3-5-18(17)24/h2-7,15-16H,8-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYXHDLUDAKUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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